![molecular formula C12H20ClNO B3085810 (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride CAS No. 1158320-22-9](/img/structure/B3085810.png)
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride
Vue d'ensemble
Description
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug. It is a metabolite of tramadol, a widely used pain medication. O-Desmethyltramadol is a potent agonist of the mu-opioid receptor and has been shown to have strong analgesic effects in animal models.
Applications De Recherche Scientifique
Analytical Toxicology
In forensic toxicology, (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is studied for its toxicokinetic properties, including phase I and II metabolism, plasma protein binding, and detectability in standard urine screening. This research is crucial for understanding drug interactions, elimination routes, and developing toxicological screening procedures. In a study, this compound showed extensive metabolism in HepaRG cells, primarily through O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, with high plasma protein binding (>85%) (Richter et al., 2019).
Chemical Synthesis
The compound is used in the synthesis of various chemical structures. For instance, a study demonstrated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of target amides and butyl ester, resistant to aminolysis (Novakov et al., 2017).
Antimicrobial Research
In the field of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some synthesized compounds demonstrated interesting antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Chaudhari, 2012).
Drug Metabolism Studies
The metabolites of designer drugs related to this compound have been identified in human urine using synthesized standards. Understanding these metabolic pathways is essential for clinical and forensic toxicology, particularly in cases of drug abuse or intoxication (Zaitsu et al., 2009).
Pharmacological Characterization
The compound has been used in pharmacological studies, such as the characterization of novel κ-opioid receptor antagonists. This research is vital in understanding the therapeutic potential of these antagonists in treating depression and addiction disorders (Grimwood et al., 2011).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOKZDWSGDSVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



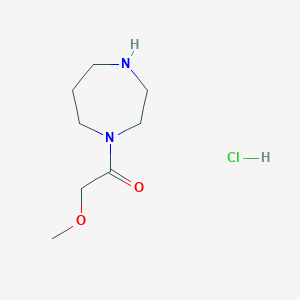
![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)
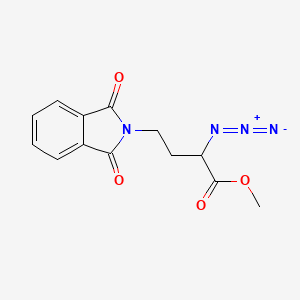
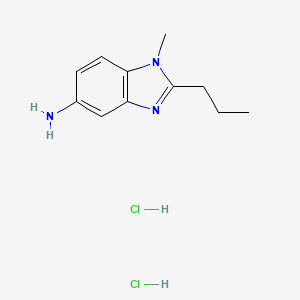
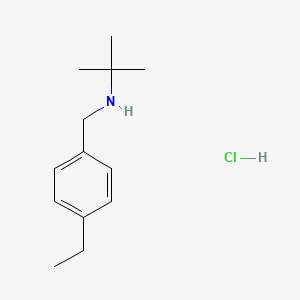
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B3085758.png)
![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)
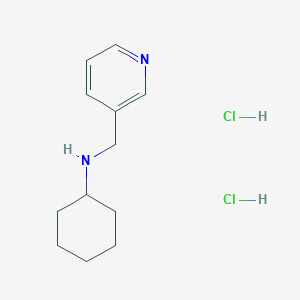
amine hydrochloride](/img/structure/B3085782.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)